4-氟-N-(1-异丁酰-1,2,3,4-四氢喹啉-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

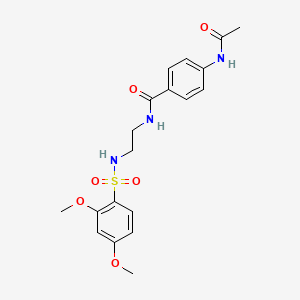

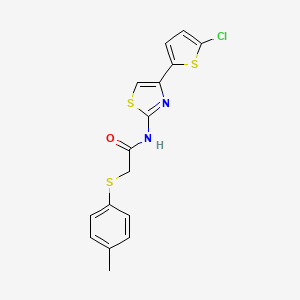

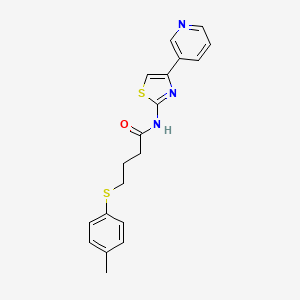

The compound "4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its role in medicinal chemistry, particularly as inhibitors of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic potential in various diseases. The compound is structurally related to tetrahydroquinoline derivatives, which have been studied for their biological activities, including as human beta3 adrenergic receptor agonists .

Synthesis Analysis

While the specific synthesis of "4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is not detailed in the provided papers, similar compounds have been synthesized by introducing various functional groups to the benzenesulfonamide moiety to improve selectivity and potency towards certain isoforms of carbonic anhydrases. For example, a series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides were designed based on X-ray crystallographic studies, with the aim of enhancing selectivity for druggable isoforms of CAs .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of a similar compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined, revealing a monoclinic space group and specific geometric parameters. The central 1,4-dihydropyridine ring in this compound adopts a boat conformation, which may be relevant to the binding and activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is often explored in the context of their interaction with carbonic anhydrases. For example, the binding potencies of various 4-substituted benzenesulfonamides as inhibitors of different CA isozymes have been determined using assays such as the thermal shift assay and isothermal titration calorimetry . These studies help to understand the chemical interactions between the sulfonamide moiety and the enzyme's active site.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by the substituents attached to the benzenesulfonamide core. Fluorinated benzenesulfonamides, for example, have been shown to possess higher binding potency than non-fluorinated compounds, indicating that the introduction of fluorine atoms can significantly affect the compound's affinity for carbonic anhydrases . The solubility, stability, and overall pharmacokinetic profile of these compounds are critical for their potential as therapeutic agents.

科学研究应用

荧光研究和分子相互作用

合成和荧光研究: 已经合成并表征了新型荧光团,包括具有与所讨论化合物相关的结构基序的衍生物,显示出在生物应用中进行标记和荧光研究的潜力。当这些化合物连接到寡脱氧核苷酸上时,表现出良好的荧光信号和更高的杂交亲和力,表明它们在分子生物学中用于研究核酸相互作用和动力学方面的效用(Singh & Singh, 2007).

与碳酸酐酶的分子相互作用: 对苯磺酰胺的研究,包括通过 X 射线晶体学进行的结构分析,已经导致了针对人碳酸酐酶 (hCA) 的化合物的产生。这些研究为开发具有潜在治疗应用的选择性抑制剂铺平了道路,证明了在原子水平上了解分子相互作用的重要性(Bruno 等人,2017).

新型化合物的合成和表征

合成和表征: 四氢-二环氧苯并[de]异喹啉衍生物的开发和表征突出了结构修饰(包括氟取代)在影响化合物的化学和物理性质方面的重要性。这些研究为合成化学和材料科学领域做出了贡献,提供了对具有特定功能属性的复杂分子的合成的见解(Grudova 等人,2020).

催化和化学转化

催化和合成应用: 涉及通过分子内取代合成环氟化异喹啉和喹啉的研究证明了此类化合物在催化和合成化学中的效用。这些研究为构建氟化杂环提供了有价值的方法,由于其独特的性质,这些杂环在制药和农化工业中引起了极大的兴趣(Ichikawa 等人,2006).

生物成像和传感应用

生物成像和传感: 基于苯磺酰胺衍生物开发的笼状 Zn2+ 探针说明了这些化合物在生物成像和传感中的应用。此类研究对于推进诊断和治疗策略至关重要,能够在分子水平上实现生物过程的可视化和定量(Aoki 等人,2008).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBOVDDKOYSOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)

![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)